molecular formula C6H10O5 B7775399 6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol

6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol

Cat. No.: B7775399
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-UHFFFAOYSA-N
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Description

6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol, more commonly known as Levoglucosan (CAS 498-07-7), is a versatile anhydro sugar compound serving as a critical synthetic intermediate and core scaffold in medicinal chemistry . This bicyclic ketal structure, with the molecular formula C6H10O5, is valued for its defined stereochemistry and multiple hydroxyl groups, which make it a valuable building block for the development of therapeutic agents . Its primary research value lies in its role as a key pharmacophore in several classes of pharmaceuticals. Most notably, it forms the central core of potent and selective Sodium-Dependent Glucose Cotransporter 2 (SGLT2) inhibitors, such as Ertugliflozin, which are used in the treatment of type 2 diabetes . The mechanism of action for these drugs involves binding to and inhibiting the SGLT2 protein in the kidney, thereby reducing renal glucose reabsorption and lowering blood glucose levels . Furthermore, substituted derivatives of this bicyclic core have been developed as targeting agents for the Asialoglycoprotein Receptor (ASGPR), a promising strategy for hepatocyte-specific drug delivery . Available as a white to off-white powder with a minimum purity of 98% , this product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIBLMWSKIRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14168-65-1, 498-07-7, 644-76-8
Record name NSC226600
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Record name Levoglucosan
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Record name NSC1376
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Occurrence and Environmental Significance of 6,8 Dioxabicyclo 3.2.1 Octane 2,3,4 Triol

Formation as a Primary Pyrolysis Product of Lignocellulosic Biomass

Levoglucosan (B13493) is a major product formed during the pyrolysis of cellulose (B213188), a primary component of lignocellulosic biomass. rsc.org The process of pyrolysis involves the thermal decomposition of materials at elevated temperatures in an oxygen-limited environment.

Mechanistic Insights into Cellulose Depolymerization to Levoglucosan

The conversion of cellulose to levoglucosan is a complex process involving several proposed mechanisms. One prominent pathway suggests that the primary conversion of cellulose occurs between 300°C and 450°C. rsc.org This process is believed to happen through transglycosylation, which leads to the formation of anhydrous sugars like levoglucosan. rsc.org

Several models have been proposed to describe the detailed reaction steps. One model, based on density functional theory (DFT), suggests that a homolytic reaction of cellulose can produce active anhydroglucose. qub.ac.ukacs.org This intermediate then undergoes a hydrogen-donor reaction to form another intermediate that can convert into levoglucosan. qub.ac.ukacs.org Another proposed mechanism involves the depolymerization of cellulose chains to form a levoglucosan-end intermediate molecule, which then further converts to levoglucosan. researchgate.net The formation of levoglucosan can be hindered by the presence of lignin (B12514952). researchgate.net

Research has also highlighted the role of a radical-based mechanism. rsc.org While this pathway is highly selective for levoglucosan formation, it typically has a high energy barrier. rsc.org However, pretreating cellulose with non-thermal plasma can initiate the homolytic cleavage of glycosidic bonds, creating trapped free radicals within the cellulose structure. rsc.orgrsc.org Subsequent pyrolysis can then proceed through this radical-based mechanism, leading to higher yields of levoglucosan. rsc.orgrsc.org

The pyrolysis of levoglucosan itself can lead to different products. It can polymerize to form polysaccharides, which can then be converted to carbonized products, or it can degrade into lower-molecular-weight products. core.ac.uk

Influence of Pyrolysis Parameters on the Yield and Selectivity of 6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol Formation

The yield and selectivity of levoglucosan formation are significantly influenced by various pyrolysis parameters.

Temperature: Temperature is a critical factor. Levoglucosan formation can occur across a temperature range of 450 to 750 K (177 to 477 °C). qub.ac.ukacs.orgacs.org At lower temperatures within this range, a higher proportion of liquid products, including levoglucosan, is generally favored. acs.org For instance, at 375°C, the yield of levoglucosan from untreated cellulose was found to be 53.2%. rsc.orgrsc.org

Pretreatment: Pretreatment of cellulose can dramatically impact levoglucosan yield. Non-thermal plasma pretreatment has been shown to significantly increase the yield. rsc.orgrsc.org By pretreating cellulose with argon-plasma, the levoglucosan yield at 375°C increased to 77.6%. rsc.orgrsc.org Without any pretreatment, the maximum yield from cellulose pyrolysis is typically around 58.2%, whereas plasma pretreatment can boost this to as high as 78.6%. rsc.orgrsc.org Pre-treatment with dilute acid to remove ash and alkali metals has also been shown to promote a higher yield of bio-oil and subsequently levoglucosan. researchgate.net

Reaction Environment: The presence of other compounds and the reaction environment also play a role. For example, the presence of lignin can inhibit the formation of levoglucosan. researchgate.net The rapid removal of levoglucosan from the heating zone can suppress its repolymerization, leading to higher recovery. researchgate.net

Pyrolysis ParameterEffect on Levoglucosan YieldResearch Finding
Temperature Higher yields at lower to moderate pyrolysis temperatures.Can be formed between 450-750 K. qub.ac.ukacs.orgacs.org
Cellulose Pretreatment Plasma and dilute acid pretreatment significantly increase yield.Argon-plasma pretreatment increased yield to 77.6% at 375°C. rsc.orgrsc.org
Lignin Presence Inhibits levoglucosan formation.Lignin hinders the conversion of the levoglucosan-end intermediate. researchgate.net
Product Removal Rapid removal from the reaction zone increases recovery.Suppresses repolymerization and degradation reactions. researchgate.net

Environmental Fate and Atmospheric Chemistry of Biomass Combustion Products

Once released into the atmosphere from biomass combustion, levoglucosan becomes a component of atmospheric aerosols and is considered a key tracer for biomass burning. nih.govresearchgate.netcopernicus.org However, it is not as stable as previously thought and undergoes chemical degradation. nih.govresearchgate.net

The atmospheric lifetime of levoglucosan is relatively short, estimated to be around 1.8 days. nih.govacs.orgnih.gov Its degradation is influenced by several factors, including oxidation by hydroxyl (OH) radicals, especially during the daytime. nih.govresearchgate.netilo.org The degradation can occur in both the gas and aerosol phases. copernicus.org

Model calculations have shown that in a polluted continental plume, the mean degradation fluxes of levoglucosan by OH radicals are approximately 7.2 ng m⁻³ h⁻¹ in summer and 4.7 ng m⁻³ h⁻¹ in winter. nih.govresearchgate.netcapes.gov.br The lifetime of levoglucosan in the atmosphere can range from less than a day in the summer to as long as 26 days. researchgate.net

The primary sinks for atmospheric levoglucosan are aqueous-phase oxidation, heterogeneous oxidation, gas-phase oxidation, and dry and wet deposition. nih.govacs.orgacs.org Global simulations estimate that of the total atmospheric levoglucosan, a significant portion is removed through these degradation and deposition pathways. nih.govacs.orgacs.org The degradation of levoglucosan also contributes to the formation of secondary organic aerosols (SOA), with estimated yields of 5-32%. copernicus.org

The relatively short atmospheric lifetime of levoglucosan has important implications for its use as a tracer for biomass burning, suggesting that a significant portion can be chemically altered or deposited locally before regional transport. copernicus.orgilo.org

Atmospheric ProcessRole in Levoglucosan's FateKey Data
Oxidation by OH Radicals Primary degradation pathway.Atmospheric lifetime of 0.7–2.2 days with typical OH concentrations. ilo.org
Aqueous-Phase Oxidation A major sink for atmospheric levoglucosan.Accounts for a significant portion of its removal. nih.govacs.orgacs.org
Heterogeneous Oxidation Contributes to degradation on aerosol surfaces.A recognized sink for atmospheric levoglucosan. nih.govacs.orgacs.org
Deposition Removal from the atmosphere through dry and wet deposition.An estimated 0.7 million tonnes are deposited annually. nih.gov
Secondary Organic Aerosol (SOA) Formation A product of levoglucosan degradation.Estimated SOA yields range from 5% to 32%. copernicus.org

Advanced Synthetic Methodologies and Chemical Transformations of 6,8 Dioxabicyclo 3.2.1 Octane 2,3,4 Triol

Strategies for the Asymmetric Synthesis of the 6,8-Dioxabicyclo[3.2.1]octane Ring System

The construction of the 6,8-dioxabicyclo[3.2.1]octane ring system with high stereocontrol is a key challenge in organic synthesis. Several powerful strategies have been developed to address this, each offering distinct advantages in terms of efficiency and stereoselectivity.

A powerful approach to the asymmetric synthesis of the 6,8-dioxabicyclo[3.2.1]octane framework involves a catalytic hetero-Diels-Alder (HDA) reaction coupled with an allylboration sequence. This methodology provides a convergent and enantioselective route to the bicyclic core. researchgate.net The key steps typically involve the reaction of a dienylboronate with an aldehyde, followed by an intramolecular cyclization.

An elegant three-component process has been developed that utilizes a cobalt-catalyzed Diels-Alder reaction as a key step in a one-pot, cycloaddition/allylboration sequence. researchgate.net The combination of a catalytic hetero-Diels-Alder/allylboration sequence with a subsequent ruthenium-catalyzed isomerization has been successfully applied to the synthesis of natural products like (+)-iso-exo-brevicomin, which features the 6,8-dioxabicyclo[3.2.1]octane skeleton. researchgate.net The catalytic asymmetric version of the hetero-Diels-Alder/allylboration sequence can be carried out with high diastereo- and enantioselectivity using catalysts such as Jacobsen's tridentate chromium(III) complex. researchgate.net

Table 1: Key Features of the Catalytic Hetero-Diels-Alder/Allylboration Strategy

FeatureDescription
Reaction Type Multi-component reaction, Cycloaddition, Allylboration
Key Intermediates Dienylboronates, Cyclic allylboronates
Catalysts Cobalt complexes (e.g., with (S,S)-Norphos), Chromium(III) complexes (e.g., Jacobsen's catalyst)
Advantages High convergency, Enantioselectivity, Access to complex stereochemistries
Applications Synthesis of natural products (e.g., styryllactones, (+)-iso-exo-brevicomin)

Ruthenium catalysts have proven to be highly effective in mediating isomerization reactions that facilitate the formation of the 6,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org A notable application is the isomerization of an allylic alcohol moiety, which serves as a key step in a synthetic sequence leading to the bicyclic structure. beilstein-journals.org For instance, a ruthenium-catalyzed isomerization can be used to convert an allylic alcohol into the corresponding ketone, which can then undergo intramolecular ketalization to form the desired bicyclic ketal. beilstein-journals.org

This strategy has been successfully integrated with other powerful transformations, such as the hetero-Diels-Alder/allylboration sequence, to create efficient and stereoselective routes to 6,8-dioxabicyclo[3.2.1]octane derivatives. beilstein-journals.orgresearchgate.net The use of ruthenium catalysts like [RuCp*(MeCN)3][PF6] can achieve high yields under mild conditions. beilstein-journals.org

The ketalization/ring-closing metathesis (K/RCM) strategy represents a conceptually novel and highly effective approach to the synthesis of the 6,8-dioxabicyclo[3.2.1]octane core. google.com This methodology involves the intermolecular ketalization of a ketone with a diene-diol, followed by an intramolecular ring-closing metathesis to construct the bicyclic system. google.comnih.gov A significant advantage of this approach is the potential to minimize the use of protecting groups. researchgate.net

This strategy has been successfully employed in the total synthesis of various natural products, including (+)-didemniserinolipid B and the brevicomins. google.comnih.govresearchgate.net The choice of metathesis catalyst, such as Grubbs' catalysts, is crucial for the efficiency of the ring-closing step. nih.gov Furthermore, the K/RCM approach allows for the desymmetrization of meso substrates, providing access to enantiomerically enriched products. nih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies for the 6,8-Dioxabicyclo[3.2.1]octane Ring System

StrategyKey Transformation(s)Catalyst ExamplesNotable Applications
Catalytic HDA/Allylboration Hetero-Diels-Alder, AllylborationCobalt complexes, Chromium(III) complexes(+)-iso-exo-Brevicomin, Styryllactones
Ru-Catalyzed Isomerization Isomerization of allylic alcohols[RuCp*(MeCN)3][PF6](+)-iso-exo-Brevicomin
Ketalization/RCM Intermolecular ketalization, Ring-closing metathesisGrubbs' catalysts(+)-Didemniserinolipid B, (+)-exo- and endo-Brevicomin

Derivatization and Functionalization of 6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol and its Analogues

The three hydroxyl groups of this compound offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse properties. The regioselective functionalization of these hydroxyl groups is a key aspect of its synthetic utility.

The inherent differences in the reactivity of the hydroxyl groups at the C2, C3, and C4 positions of this compound (levoglucosan) allow for regioselective modifications. researchgate.net The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards bulky reagents. researchgate.net

Enzymatic acylations have been shown to be highly regioselective. For example, the use of Candida antarctica lipase (B570770) B (CALB) can preferentially acylate the hydroxyl group at the C4 position. The choice of acyl donor and solvent can influence the degree of regioselectivity. beilstein-journals.org In some enzymatic acetylations, a preference for the hydroxyl group at C4 has been observed.

Chemical methods, often employing protecting groups, are also widely used for regioselective modifications. The use of bulky protecting groups like trityl or silyl (B83357) ethers can selectively protect the primary hydroxyl group. researchgate.net Tin-mediated acylations and alkylations are also powerful methods for achieving regioselective protection of the hydroxyl groups. researchgate.net For instance, the selective removal of a p-methoxybenzyl (PMB) group at the C5 position of a related hexafuranose derivative has been achieved using a catalytic amount of tin(II) chloride dihydrate. researchgate.net

The functionalized this compound scaffold can be further elaborated by introducing a variety of substituents. This allows for the synthesis of analogues with tailored biological activities or material properties.

For example, the introduction of sulfur-containing moieties can be achieved through the hydrothiolation of methylene (B1212753) derivatives of the bicyclic system. This reaction can be initiated by AIBN or UV irradiation and tolerates a range of substituents on both the bicyclic core and the thiol.

Furthermore, the development of solid-phase synthesis strategies for 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffolds has expanded the diversity of accessible structures. These methods often involve three-component reactions between amines, α-halo-acetophenones, and sugar or tartaric acid derivatives, allowing for the creation of libraries of peptidomimetics. The introduction of aryl groups at the N-3 position has led to compounds with significant affinity for monoamine transporters, highlighting the potential of this scaffold in medicinal chemistry.

Synthesis of Ether and Ester Derivatives

The inherent hydroxyl groups of this compound (levoglucosan) offer reactive sites for the synthesis of a variety of ether and ester derivatives. These modifications are crucial for altering the compound's physical and chemical properties, enabling its use in diverse applications, including as a bio-based building block for polymers and as a chiral intermediate in pharmaceutical synthesis. rsc.orggoogle.com

Ester derivatives are commonly prepared through acylation reactions. For instance, the hydroxyl groups can be reacted with acylating agents such as alkyl or aryl acid chlorides or anhydrides in the presence of a base to yield the corresponding esters. Specific examples include the formation of acetates or benzoates. google.com The reaction conditions, such as solvent, temperature, and the nature of the acylating agent and base, can be tailored to control the degree of esterification and the regioselectivity of the reaction.

Ether derivatives can be synthesized via Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a strong base to form alkoxides, which then react with an alkyl halide. Another approach involves reaction with other sources of electrophilic carbon, such as epoxides. For example, derivatives with ethoxybenzyl ethers have been synthesized. google.com The synthesis of more complex ether linkages, such as those involving oxetane (B1205548) rings, has also been reported, highlighting the versatility of levoglucosan (B13493) as a scaffold. google.com

The following table summarizes representative synthetic methods for ether and ester derivatives of this compound.

Derivative TypeReagents and ConditionsResulting Functional Group
Ester Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (B1165640) in the presence of a base (e.g., pyridine).-O-C(O)-R (where R = alkyl or aryl)
Ester Carboxylic acid with a coupling agent (e.g., DCC) or under acid catalysis (Fischer esterification), though this is less common for polyols due to competing side reactions.-O-C(O)-R
Ether Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a strong base (e.g., sodium hydride) to form the alkoxide intermediate (Williamson ether synthesis).-O-R (where R = alkyl)
Ether Reaction with epoxides or other electrophilic reagents under basic or acidic conditions. For example, reaction with a substituted benzyl halide in the presence of a base to form a benzyloxy ether derivative. google.comgoogle.com-O-CH₂-Ar (where Ar = aryl group)
Ether Introduction of an oxetan-3-yloxy group has been achieved through reaction with toluene-4-sulfonic acid oxetan-3-yl ester. google.com-O-CH(CH₂)₂O

Mechanistic Studies of Chemical Transformations and Degradation Pathways

The thermal and chemical degradation of this compound is a key area of research, particularly in the context of biomass pyrolysis and the production of value-added chemicals. rsc.orgcellulosechemtechnol.ro The primary degradation pathways involve a series of complex and often competing reactions, including dehydration, isomerization, fragmentation, and condensation. researchgate.netncku.edu.twscispace.comacs.org

Dehydration and Isomerization to Related Anhydrosugars (e.g., Levoglucosenone (B1675106), 1,4:3,6-Dianhydro-β-D-glucopyranose, 1,6-Anhydro-β-D-glucofuranose)

Under pyrolysis conditions, this compound (levoglucosan) can undergo dehydration and isomerization reactions to yield a variety of other anhydrosugars. researchgate.netncku.edu.twscispace.comacs.org These transformations are significant as they lead to the formation of valuable platform chemicals.

One of the most important dehydration products is Levoglucosenone (6,8-dioxabicyclo[3.2.1]oct-2-en-4-one). researchgate.netncku.edu.twscispace.comacs.org The formation of levoglucosenone from levoglucosan involves the elimination of water molecules. This conversion can be promoted by acid catalysts. osti.gov The mechanism is thought to proceed through the formation of a carbocation intermediate followed by deprotonation.

Isomerization reactions also lead to the formation of other dianhydroglucose isomers. These include:

1,4:3,6-Dianhydro-β-D-glucopyranose (DGP) : This compound is formed through an intramolecular rearrangement of levoglucosan. researchgate.netncku.edu.twscispace.comacs.orgbohrium.com The formation of DGP competes with the pathway leading to levoglucosan during cellulose (B213188) pyrolysis, and a smaller fraction of DGP can also be formed from the secondary conversion of levoglucosan itself. researchgate.net

1,6-Anhydro-β-D-glucofuranose (AGF) : This furanose-form isomer is another product of the pyrolytic rearrangement of levoglucosan. researchgate.netncku.edu.twscispace.comacs.orgbohrium.com The formation of AGF involves a ring contraction from the pyranose form of levoglucosan.

The relative yields of these products are highly dependent on reaction conditions such as temperature, pressure, and the presence of catalysts. cellulosechemtechnol.ro

The following table summarizes the key dehydration and isomerization products of this compound.

Product CompoundIUPAC NameTransformation Pathway
Levoglucosenone 6,8-dioxabicyclo[3.2.1]oct-2-en-4-oneDehydration
1,4:3,6-Dianhydro-β-D-glucopyranose (1R,2R,4S,5R)-2,7-Dioxatricyclo[4.2.1.0³,⁸]nonan-4-olIsomerization
1,6-Anhydro-β-D-glucofuranose 2,8-dioxabicyclo[3.2.1]octane-4,6,7-triolIsomerization

Fragmentation and Retroaldol Condensation Reactions

Following the initial dehydration and isomerization reactions, the resulting anhydrosugars can undergo further degradation through fragmentation and retroaldol condensation pathways. researchgate.netncku.edu.twscispace.comacs.org These reactions break down the six-carbon sugar backbone into smaller, low molecular weight oxygenated compounds. rsc.org

The fragmentation reactions typically involve the cleavage of C-C and C-O bonds within the bicyclic ring structure. This can be initiated by the high thermal energy supplied during pyrolysis. The retroaldol condensation is a reverse aldol (B89426) reaction, which leads to the cleavage of a carbon-carbon bond, resulting in the formation of aldehydes and ketones.

Key products from these reactions include:

Hydroxyacetone (1-hydroxypropan-2-one)

Glycolaldehyde (2-hydroxyacetaldehyde)

Glyceraldehyde (2,3-dihydroxypropanal)

These smaller molecules can be valuable chemical intermediates themselves or can participate in further reactions, contributing to the complex mixture of compounds found in bio-oil. researchgate.netncku.edu.twscispace.comacs.org

Decarbonylation and Decarboxylation Processes

At higher temperatures, decarbonylation and decarboxylation reactions become significant degradation pathways for this compound and its subsequent reaction products. researchgate.netncku.edu.twscispace.comacs.org These reactions result in the formation of non-condensable gases, primarily carbon monoxide (CO) and carbon dioxide (CO₂). cellulosechemtechnol.ro

Decarbonylation is the process of losing a molecule of carbon monoxide. This often occurs from aldehydes and ketones formed during fragmentation. For example, furfural, which can be a secondary product from the dehydration of anhydrosugars, can decarbonylate to form furan (B31954) and CO.

Decarboxylation involves the removal of a molecule of carbon dioxide. This pathway is prominent for carboxylic acids that may be formed through oxidation of the initial pyrolysis products.

Advanced Spectroscopic and Structural Characterization of 6,8 Dioxabicyclo 3.2.1 Octane 2,3,4 Triol and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6,8-dioxabicyclo[3.2.1]octane systems. Both ¹H and ¹³C NMR provide foundational data on the chemical environment of each atom, while advanced 2D NMR techniques are crucial for assigning stereochemistry and analyzing the molecule's preferred conformation in solution.

Detailed research findings indicate that for derivatives of this bicyclic system, the relative stereochemistry can be meticulously pieced together using Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of proton-proton coupling constants (J-values). oup.com For instance, in the structural determination of attenols, which feature the 6,8-dioxabicyclo[3.2.1]octane core, NOESY correlations between specific protons (e.g., H6/H7, H6/H8) provided direct evidence of their spatial proximity, allowing for the assignment of the relative configuration of the ring system. oup.com Furthermore, the magnitude of coupling constants can help define the dihedral angles between adjacent protons, confirming stereochemical relationships such as gauche or anti arrangements. oup.com

Conformational analysis, particularly of the fused ring system, is also heavily reliant on NMR data, often in conjunction with theoretical calculations. Studies on related 8-oxabicyclo[3.2.1]octane derivatives have used NMR data alongside Density Functional Theory (DFT) calculations to determine that the pyran ring predominantly adopts a chair conformation. researchgate.net However, in some substituted derivatives, the presence of a boat conformer has been identified through NMR, demonstrating the technique's sensitivity to subtle conformational changes induced by different substitution patterns. researchgate.net Solid-state ¹³C NMR has also been employed to characterize crystalline forms of derivatives, such as co-crystals with amino acids, providing data on the unique chemical shifts present in the solid phase. google.comgoogle.com

Interactive Table: Representative ¹³C Solid-State NMR Data for a Co-crystal of a 6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol Derivative Data corresponds to a co-crystal of (1S,2S,3S,4R,5S)-5-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol and L-pyroglutamic acid. google.com

Peak Position (ppm) Assignment Category
16.5 ± 0.2 Aromatic/Alkyl Region
131.1 ± 0.2 Aromatic/Vinyl Region
158.7 ± 0.2 Aromatic/Heteroatom-Substituted

Mass Spectrometry (MS/MS) for Fragment Pattern Analysis and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives. Furthermore, it provides critical information on their fragmentation patterns, which serves as a fingerprint for structural confirmation and aids in the identification of metabolites.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of a compound's elemental formula. google.com For the parent compound, this compound, analysis by Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry reveals a precursor ion [M+H]⁺ at an m/z of 163.06062. nih.gov Subsequent MS/MS analysis induces fragmentation, yielding characteristic product ions that reflect the underlying bicyclic structure.

This technique is also central to metabolite identification. Studies on the pyrolysis of cellulose (B213188) show that this compound (commonly known as levoglucosan (B13493) in this context) is a primary product. scispace.comacs.org Further reactions of this initial product lead to various other anhydrosugars and furans, which can be identified through their unique mass spectral signatures. scispace.comacs.orgncku.edu.tw Similarly, in the context of drug development, HRMS/MS has been used to characterize the forced degradation products of Ertugliflozin, a complex derivative. This analysis identified novel degradation products where the core bicyclic structure was modified, and the fragmentation patterns were essential for elucidating the new structures formed. researchgate.net

Interactive Table: MS/MS Fragmentation Data for this compound Data obtained from LC-ESI-QTOF in positive ionization mode. nih.gov

Precursor m/z Top 5 Fragment Peaks (m/z) Relative Intensity
163.06062 133.0511 999
163.0634 694
149.0450 600
73.0482 266

X-ray Crystallography for Elucidating Crystalline Forms, Polymorphism, and Co-crystal Structures

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. For this compound derivatives, this technique provides precise data on bond lengths, bond angles, and absolute stereochemistry, and is crucial for studying polymorphism and designing novel co-crystal structures. google.com

The compounds of this class can exist in various solid forms, including different crystalline polymorphs or as amorphous solids. google.com X-ray crystallography is essential to resolve these different forms. For example, a derivative of this compound has been successfully co-crystallized with the amino acid L-proline. google.comgoogleapis.com Single-crystal X-ray diffraction analysis of this co-crystal revealed a P2(1)2(1)2(1) space group and provided precise unit cell dimensions. google.comgoogleapis.com This level of detail is fundamental for understanding intermolecular interactions, which can influence properties like solubility and stability.

In addition to single-crystal analysis, Powder X-ray Diffraction (PXRD) is used to characterize polycrystalline materials, providing a distinctive pattern for a given crystalline form. google.com PXRD patterns have been used to identify and distinguish between co-crystals of a derivative with L-proline versus those with L-pyroglutamic acid, confirming the formation of unique, well-defined crystalline structures in each case. google.comgoogle.comgoogleapis.com

Interactive Table: Crystallographic Data for a Co-crystal of a this compound Derivative and L-Proline Data obtained from single-crystal X-ray diffraction analysis. google.comgoogleapis.com

Parameter Value
Space Group P2(1)2(1)2(1)
a 7.4907(10) Å
b 12.8626(15) Å
c 28.029(4) Å
α 90°
β 90°

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, which encompasses techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the absolute configuration of chiral molecules like this compound and its derivatives. mdpi.com

The absolute configuration of these compounds can be reliably assigned by comparing experimentally measured chiroptical spectra with spectra predicted through quantum chemical calculations. researchgate.netmdpi.com Researchers have successfully used ab initio Density Functional Theory (DFT) to calculate the optical rotations of various 6,8-dioxabicyclo[3.2.1]octane derivatives. researchgate.net These studies found that the calculations could correctly predict the sign of the specific rotation, [α]D. While the magnitudes of the calculated rotations differed from experimental values by an average of 10–20 degrees [dm (g/cc)]⁻¹, the inclusion of solvent effects in the calculations using models like the Polarizable Continuum Model (PCM) significantly improved the agreement with experimental data. researchgate.net

Computational Chemistry and Molecular Modeling of 6,8 Dioxabicyclo 3.2.1 Octane 2,3,4 Triol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of the 6,8-dioxabicyclo[3.2.1]octane system. These methods provide detailed insights into electronic structure, molecular stability, and preferred conformations.

Studies have employed DFT to calculate the optical rotations of various 6,8-dioxabicyclo[3.2.1]octanes. researchgate.net These calculations, which use large basis sets with diffuse functions and incorporate solvent effects through models like the Polarized Continuum Model (PCM), have successfully predicted the signs of specific rotations ([α]D) and have shown reasonable agreement with experimental values. researchgate.net This demonstrates the utility of DFT in determining the absolute configurations of chiral molecules containing this bicyclic core. researchgate.net

The stability of the 6,8-dioxabicyclo[3.2.1]octane framework has also been a subject of quantum-chemical investigation. Research has shown that the formation of this bicyclic system can be thermodynamically favorable under certain conditions. researchgate.net However, the presence of bulky substituents can increase the energy of the structure, potentially explaining why it may not form in some reactions. researchgate.net The electronic characteristics and reactivity indices of substrates and reagents leading to the formation of this bicyclic system have been evaluated using quantum-chemical approaches like B3LYP and B2PLYP with various basis sets. researchgate.net

The conformation of the 6,8-dioxabicyclo[3.2.1]octane ring system is crucial for its interaction with biological targets. The regioselectivity of certain reactions, such as the transannular cyclization of keto alkene starting materials to form bicyclic systems, can be rationalized by examining the low-energy conformations of the starting materials. nih.gov

Table 1: Quantum Chemical Methods Applied to 6,8-Dioxabicyclo[3.2.1]octane Derivatives

Method Application Key Findings Reference
DFT/GIAO/PCM Calculation of optical rotations Correctly predicts the sign of [α]D and improves agreement with experimental values when solvent effects are included. researchgate.net
B3LYP/6-31+G* Evaluation of thermodynamic and kinetic characteristics of formation Formation of the bicyclic system is thermodynamically favorable, but bulky substituents can increase its energy. researchgate.net

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational space of molecules and their interactions with the surrounding solvent environment. nih.govrsc.org For a flexible molecule like 6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol and its derivatives, MD simulations can provide a detailed picture of the accessible conformations and the energetic barriers between them.

While specific MD studies on the parent triol are not extensively documented in the provided results, the methodology is widely applied to similar and more complex systems containing this core. For instance, MD simulations are used to study the binding of drug candidates to their protein targets, revealing how the ligand and protein adapt to each other. rsc.orgacs.org In these simulations, the molecule is placed in a box of explicit solvent molecules (e.g., water), and the system's evolution over time is calculated based on a force field that describes the interactions between atoms. nih.gov

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods are increasingly used to predict the reactivity of molecules and to elucidate potential reaction pathways, saving time and resources in experimental studies. For the 6,8-dioxabicyclo[3.2.1]octane system, in silico methods can predict sites of metabolic attack, degradation pathways, and the outcomes of chemical reactions.

The 6,8-dioxabicyclo[3.2.1]octane system is known to undergo various bond-cleavage reactions and rearrangements, particularly when modified at the 4-position. nih.gov Computational studies can help rationalize these transformations. For example, skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols have been studied, where an oxygen atom migrates from one position to another. nih.govbeilstein-journals.org The feasibility of these rearrangements can be assessed by calculating the energies of intermediates and transition states.

Furthermore, the degradation of drugs containing the 6,8-dioxabicyclo[3.2.1]octane moiety, such as Ertugliflozin, has been investigated under various stress conditions. researchgate.net While Ertugliflozin is relatively stable under several conditions, it undergoes degradation in acidic and oxidative environments. researchgate.net Computational models can help predict the formation of degradation products by evaluating the reactivity of different parts of the molecule. For instance, the degradation of Ertugliflozin in acidic conditions involves the rearrangement of the carbohydrate ring into a five-membered furan (B31954) ring. researchgate.net

Virtual Screening and Ligand-Based Design for Novel Chemical Entities

The 6,8-dioxabicyclo[3.2.1]octane scaffold is a key component in several approved drugs and is a popular starting point for the design of new therapeutic agents. researchgate.netdntb.gov.uanih.gov Virtual screening and ligand-based design are two powerful in silico strategies for identifying and optimizing novel chemical entities based on this scaffold.

In virtual screening, large libraries of compounds are computationally docked into the binding site of a biological target. researchgate.net This approach has been used to design SGLT2 inhibitors based on the dioxabicyclo[3.2.1]octane core, aiming to identify new lead molecules for the treatment of diabetes. researchgate.netdntb.gov.ua These studies have successfully identified compounds with high binding affinities to the target protein. researchgate.net

Ligand-based design, on the other hand, uses the structural information of known active compounds to develop a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. This approach has been applied to the design of ligands for the human dopamine (B1211576) transporter (DAT), where 3-aza-6,8-dioxabicyclo[3.2.1]octanes, which are aza-analogs of the core structure, have been developed as potent and selective DAT ligands. researchgate.netnih.gov

Table 2: Examples of Virtual Screening and Ligand-Based Design

Application Target Key Findings Reference
Virtual Screening SGLT2 Identification of new lead molecules with high binding affinity and predicted non-carcinogenic properties. researchgate.netdntb.gov.ua
Ligand-Based Design Human Dopamine Transporter (DAT) Development of 3-aryl-3-aza-6,8-dioxabicyclo[3.2.1]octanes as a new class of potent and selective DAT ligands. researchgate.netnih.gov

Cheminformatics Approaches for Structural Classification and Integration with Natural Product Databases (e.g., KNApSAcK, UNPD)

Cheminformatics provides the tools to analyze and classify the structural diversity of chemical compounds and to integrate this information with large databases of natural products. The this compound and its derivatives are found in several natural product databases.

The compound this compound is listed in the COCONUT (COlleCtion of Open Natural ProdUcTs) database, which aggregates information from various sources including KNApSAcK, the Universal Natural Products Database (UNPD), and ZINC Natural Products. naturalproducts.net Its presence in these databases highlights its natural origin. naturalproducts.net The compound is also known by several synonyms, including Levoglucosan (B13493) and 1,6-anhydro-β-D-glucopyranose, and is formed during the pyrolysis of carbohydrates like cellulose (B213188). nih.govhmdb.ca

Cheminformatic analyses, such as Principal Moments of Inertia (PMI) plots, are used to characterize the three-dimensional shape and structural diversity of libraries of compounds containing the 6,8-dioxabicyclo[3.2.1]octane core. frontiersin.org These analyses have shown that derivatives of this scaffold occupy a distinct region of chemical space, highlighting their unique structural properties. frontiersin.org The integration of these compounds into databases like IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) allows for the computational evaluation of their physicochemical properties, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, accelerating natural product-based drug discovery. imsc.res.in

Biological Relevance and Mechanistic Studies of 6,8 Dioxabicyclo 3.2.1 Octane 2,3,4 Triol Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized 6,8-Dioxabicyclo[3.2.1]octane Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of biologically active compounds. For derivatives of the 6,8-dioxabicyclo[3.2.1]octane scaffold, research has revealed key structural features that govern their interactions with various biological targets.

In the context of antifertility agents, analogues of zoapatanol (B1236575) featuring a 3,8-dioxabicyclo[3.2.1]octane core demonstrated a significant enhancement in potency. nih.gov A key finding was that converting a keto group on the side chain to a hydroxyl function increased the compound's activity. nih.gov

For SGLT2 inhibitors, the substitution pattern on the aglycone portion attached to the bicyclic core is critical. Specific substitutions on the phenyl ring, such as chloro and ethoxybenzyl groups, are integral to high-potency inhibition. google.comgoogle.com The stereochemistry of the bicyclic system itself is also paramount for effective binding to the transporter. google.com

In the development of ligands for the dopamine (B1211576) transporter (DAT), derivatives of 3-aza-6,8-dioxabicyclo[3.2.1]octane showed that substituting the nitrogen atom at the 3-position with aryl groups led to compounds with significant affinity and selectivity for the transporter. nih.gov One such compound displayed a high affinity for DAT with an IC50 of 21 nM. nih.gov

Regarding antimicrobial activity, the presence of the 6,8-dioxabicyclo[3.2.1]octane ring itself was established as a determinant for fungicidal effects against Rhizoctonia solani. researchgate.net Further studies showed that the introduction of a methylsulfanylmethyl moiety into the ring structure could increase this fungicidal activity. researchgate.net

Herbicidal and plant growth regulatory activities are also highly dependent on the substituents. A study of thirty-five carbohydrate-derived dioxabicyclo[3.2.1]octane derivatives found that specific substitutions, such as a 2,6-dichlorobenzyl group or an azido (B1232118) group, resulted in potent herbicidal effects. researchgate.netnatlib.govt.nz

Biological ActivityScaffold/Derivative ClassFavorable Structural ModificationEffectReference
SGLT2 InhibitionDioxa-bicyclo[3.2.1]octane-2,3,4-triol4-chloro-3-(4-ethoxybenzyl)phenyl group at C5Potent and selective inhibition google.comgoogle.com
ASGPR TargetingSubstituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diolMimics galactose structureEnables targeted delivery to hepatocytes google.com
FungicidalLevoglucosenone (B1675106) derivativesIntroduction of a methylsulfanylmethyl moietyIncreased activity against R. solani researchgate.net
HerbicidalCarbohydrate-derived dioxabicyclooctanes4-O-(2,6-dichlorobenzyl) or 2-azido-4-O-benzyl groupsHigh herbicidal activity researchgate.netnatlib.govt.nz
AntifertilityZoapatanol analoguesConversion of a side-chain keto group to a hydroxyl groupEnhanced potency nih.gov

Investigations into Molecular Targets and Mechanisms of Action

The diverse biological effects of 6,8-dioxabicyclo[3.2.1]octane derivatives are a direct result of their interaction with specific molecular targets.

Sodium-Glucose Co-transporter (SGLT) Inhibition Mechanisms

A prominent application of 6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol derivatives is in the development of inhibitors for the sodium-glucose co-transporter 2 (SGLT2). google.com SGLT2 is a protein primarily located in the proximal renal tubules responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream. researchgate.net

The mechanism of action for these inhibitors involves competitively binding to the SGLT2 protein, thereby blocking glucose reabsorption. researchgate.net This leads to the excretion of excess glucose in the urine, which in turn lowers plasma glucose levels. google.com This therapeutic approach is beneficial for managing Type II diabetes. google.com The action of SGLT inhibitors is independent of insulin (B600854) secretion or the degree of insulin resistance. google.mk In-silico molecular docking studies have been used to design and predict the efficacy of new SGLT2 inhibitors based on the dioxabicyclo[3.2.1]octane scaffold. researchgate.neteurekaselect.com These studies show that interactions, such as hydrogen bonds formed by the hydroxyl groups of the triol, are crucial for binding to the active site of the SGLT2 protein. researchgate.net A new class of potent and highly selective SGLT2 inhibitors featuring a 1-methoxy-6,8-dioxabicyclo[3.2.1]octane ring system has been developed, with one compound demonstrating an excellent hSGLT2 inhibition of 1.3 nM. acs.org

Antimicrobial Activities (e.g., Fungicidal Activity against Rhizoctonia solani) and Proposed Biochemical Interactions

Certain derivatives of the 6,8-dioxabicyclo[3.2.1]octane scaffold have demonstrated notable antimicrobial properties. Specifically, compounds synthesized from levoglucosenone that contain this bicyclic ring system exhibited fungicidal activity against the plant pathogenic fungus Rhizoctonia solani. researchgate.net

The proposed biochemical interactions underlying this activity are linked to the specific chemical features of the derivatives. It was found that the presence of a methylsulfanylmethyl moiety attached to the bicyclic ring could enhance the fungicidal effect. researchgate.net While the precise molecular mechanism is not fully elucidated, it is believed that these compounds interfere with essential biochemical or molecular pathways within the fungal cells, leading to growth inhibition or cell death. researchgate.net

Herbicidal and Plant Growth Regulatory (PGR) Mechanisms

Carbohydrate-derived 6,8-dioxabicyclo[3.2.1]octane compounds have been evaluated for their effects on plants, revealing both herbicidal and plant growth regulatory (PGR) activities. natlib.govt.nzcore.ac.uk In a comprehensive assay using Arabidopsis thaliana, several derivatives were identified as potent herbicides. natlib.govt.nz

Three compounds were particularly active, causing plant death at concentrations of 1 µg/mL or less. researchgate.netnatlib.govt.nz At lower, sublethal concentrations, these same compounds acted as growth regulators, reducing the growth rates of shoots and roots and inhibiting flowering and the development of seed pods. natlib.govt.nz In some cases, these compounds also demonstrated an ability to reduce the viability of seeds on mature plants. natlib.govt.nz The mechanism is thought to involve the disruption of fundamental physiological or biochemical processes in the plant, although the specific molecular targets have not been fully identified.

Compound Name/DescriptionActivityEffective ConcentrationReference
1,6-anhydro-3-deoxy-4-O-(2,6-dichlorobenzyl)-2-O-methyl-β-D-ribo-hexopyranoseHerbicidal≤ 1 µg/mL researchgate.netnatlib.govt.nz
1,6-anhydro-3-deoxy-4-O-benzyl-2-O-methyl-β-D-ribo-hexopyranoseHerbicidal≤ 1 µg/mL natlib.govt.nz
1,6-anhydro-2-azido-4-O-benzyl-2,3-dideoxy-β-D-ribo-hexopyranoseHerbicidal≤ 1 µg/mL researchgate.netnatlib.govt.nz
General carbohydrate-derived dioxabicyclooctanesPlant Growth RegulationSublethal concentrations (<16 µg/mL) natlib.govt.nz

Biosynthetic Pathways and Natural Product Origin of 6,8-Dioxabicyclo[3.2.1]octane Scaffold-containing Compounds

The 6,8-dioxabicyclo[3.2.1]octane (often abbreviated as 6,8-DOBCO) framework is a recurring structural motif found in a variety of biologically active natural products. nih.govacs.org These compounds are synthesized in nature through complex and efficient enzymatic pathways.

A well-studied example that illustrates the formation of a related bicyclic ether system (2,6-dioxabicyclo[3.2.1]octane) is the biosynthesis of aurovertins, a family of fungal polyketides known to inhibit ATP synthase. nih.gov The biosynthesis of aurovertin (B1171891) E, the parent compound of the family, requires just four key enzymes. nih.gov The pathway begins with a core polyketide synthase (PKS) that produces a linear polyene α-pyrone. nih.gov This precursor then undergoes a series of transformations by dedicated tailoring enzymes to construct the complex bicyclic scaffold.

The key steps in the formation of the dioxabicyclo-octane ring are:

O-methylation: A methyltransferase acts on the pyrone ring of the polyketide precursor. nih.gov

Iterative Oxidation and Cyclization: A flavin-dependent monooxygenase (FMO) and an epoxide hydrolase work in concert to transform the terminal triene portion of the molecule. nih.gov This process involves regioselective oxidations to form epoxides and subsequent epoxide-opening reactions that lead to the formation of the cyclic ether rings. nih.gov

Applications in Advanced Materials and Chemical Building Blocks

Utilization of 6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol as a Bio-Renewable Synthon in Organic Synthesis

In organic chemistry, a "synthon" is a conceptual unit representing a potential starting material in the strategic disassembly (retrosynthesis) of a complex target molecule. wikipedia.orgnumberanalytics.com When this unit is derived from biological sources, it is termed a bio-renewable synthon. This compound and its derivatives exemplify this concept, primarily because their bicyclic framework can be readily obtained from the pyrolysis of cellulose (B213188), a vast and renewable biopolymer. nih.govbeilstein-journals.org

The compound levoglucosenone (B1675106), which is also a 6,8-dioxabicyclo[3.2.1]octane derivative produced from acidified cellulose pyrolysis, serves as a prominent starting point. nih.govbeilstein-journals.org Through straightforward chemical transformations such as hydration and reduction, levoglucosenone can be converted into various functionalized diol and triol derivatives, including (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol (HO-LGOL). acs.orgresearchgate.net

These bio-based synthons offer several advantages in organic synthesis:

Stereochemical Control: The rigid bicyclic structure holds functional groups in well-defined spatial orientations, providing a chiral template for synthesizing complex stereospecific molecules.

Functionality: The presence of multiple hydroxyl groups allows for a wide range of chemical modifications, enabling the construction of diverse molecular architectures.

Sustainability: Their derivation from non-food biomass like lignocellulose offers a sustainable alternative to fossil fuel-based starting materials, contributing to the development of greener chemical processes. rsc.orgmatthey.com

Synthesis of Complex Carbohydrates and Glycoconjugates Employing the Bicyclic Core

The 6,8-dioxabicyclo[3.2.1]octane framework is a recurring structural motif in carbohydrate chemistry and serves as a valuable scaffold for the synthesis of complex carbohydrates and glycoconjugates. nih.gov The synthesis of such molecules is crucial as they play vital roles in numerous biological processes, from cell signaling to immune responses. wikipedia.orgacs.org

The constrained conformation of the bicyclic system mimics aspects of natural monosaccharides, making it an ideal starting point for building larger, more complex oligosaccharide structures. nih.gov For instance, the synthesis of perseitol, a seven-carbon sugar alcohol, was achieved using a chiral building block based on the 7,8-dioxabicyclo[3.2.1]octane framework (an isomer of the 6,8- system). arkat-usa.org This synthesis highlights how the pre-organized stereocenters of the bicyclic core can be elaborated to construct acyclic polyhydroxylated chains found in complex sugars.

Furthermore, the bicyclic scaffold is employed in creating glycoconjugates, where carbohydrate moieties are linked to other molecules like proteins or lipids. nih.gov The synthesis of novel heterocyclic β-d-gluco- and β-d-galactoconjugates often starts from a peracetylated sugar that is then transformed to link to a heterocyclic moiety, demonstrating a common strategy in building these complex molecules. nih.gov The defined structure of the 6,8-dioxabicyclo[3.2.1]octane core allows for precise attachment and orientation of various molecular fragments, which is essential for studying structure-activity relationships in biological systems.

Development of Bio-based Polymers (e.g., Polyesters) from Derivatized 6,8-Dioxabicyclo[3.2.1]octane Diols

Derivatives of the 6,8-dioxabicyclo[3.2.1]octane core, particularly diols, are emerging as important monomers for the production of high-performance bio-based polymers. researchgate.net The rigidity of the bicyclic structure can impart enhanced thermal and mechanical properties to the resulting polymers, such as higher glass transition temperatures (Tg), when compared to polymers made from more flexible, linear diols. upc.edu

A key monomer in this field is (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol (HO-LGOL), derived from the cellulose-based platform chemical levoglucosenone. acs.orgresearchgate.netacs.org Researchers have successfully synthesized a range of polyesters and terpolymers through polycondensation reactions of these bicyclic diols with various dicarboxylic acids or their esters. acs.orgnih.gov

These bio-based polyesters are being explored as sustainable alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT). upc.edu For example, copolyesters of PBT where some of the 1,4-butanediol (B3395766) is replaced by 2,4:3,5-di-O-methylene-D-mannitol (Manx), a bicyclic diol derived from D-mannitol, have shown significantly increased glass transition temperatures and tensile moduli. core.ac.uk

The table below summarizes research findings on polyesters synthesized from various bicyclic diols.

Bicyclic Diol MonomerCo-monomer(s)Resulting PolymerKey Research FindingReference
(1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol (HO-LGOL)Dimethyl adipate, Aliphatic diols (e.g., 1,8-octanediol)TerpolymersIncorporation of HO-LGOL (up to 49%) resulted in polymers with lower crystallinity and higher thermal stability compared to the corresponding aliphatic homopolymers. acs.org
(1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol (HO-LGOL)Aliphatic diacyl chlorides or diethyl estersPolyestersProduced new bio-based polyesters with glass transition (Tg) values between 12 and 54 °C and high thermal stability (>200 °C). researchgate.net
2,4:3,5-di-O-methylene-D-mannitol (Manx)Dimethyl terephthalate, 1,4-butanediolCopolyesters (PBT-co-ManxT)Tg values increased steadily with Manx content, reaching up to 137 °C. Tensile strength and elastic moduli also increased. core.ac.uk
2,4:3,5-di-O-methylene-D-glucitol (Glux-diol)Dimethyl succinate, 1,4-butanediolCopolyesters (PBS-co-GluxS)The asymmetric Glux-diol was explored for its effects on the properties of poly(butylene succinate) (PBS). upc.edu
4,4′-methylenebiscyclohexanol (MBC)Dimethyl terephthalate (DMTA), Dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD)Polyesters (poly(MBC/TPA), poly(MBC/FDCA))Resulted in fully bio-based polyesters with industrially relevant glass transition temperatures (103–142 °C) and high decomposition temperatures. nih.govacs.org

Design and Synthesis of Compound Libraries Based on the 6,8-Dioxabicyclo[3.2.1]octane Scaffold for High-Throughput Screening

The 6,8-dioxabicyclo[3.2.1]octane scaffold and its heteroatom-substituted analogues (e.g., 3-aza-6,8-dioxabicyclo[3.2.1]octane) are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.net A privileged scaffold is a molecular framework that can provide ligands for multiple different biological targets. Their rigid, three-dimensional structure allows for the precise positioning of functional groups, which can lead to high-affinity and selective interactions with proteins.

Diversity-Oriented Synthesis (DOS) is a strategy used to generate collections, or "libraries," of structurally diverse small molecules for biological screening. mdpi.comnih.gov The 6,8-dioxabicyclo[3.2.1]octane core is an excellent starting point for DOS. By attaching different chemical groups at its various functional sites (the hydroxyl groups), a large library of related but distinct compounds can be rapidly synthesized. nih.gov

For example, a library of bicyclic peptidomimetics based on a 6,8-dioxa-3-azabicyclo[3.2.1]octane core was generated and screened for biological activity. researchgate.netnih.gov The synthesis involved coupling different building blocks to the core scaffold, followed by cyclization, to generate a wide array of structures. mdpi.com These libraries are then subjected to high-throughput screening, where thousands of compounds are tested simultaneously against a biological target, such as an enzyme or receptor, to identify potential new drug candidates or chemical probes to study cellular processes. nih.gov This approach has been used to identify inhibitors of drug-resistant Candida albicans and HIV protease. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.